molecular formula C14H10F2O3 B6400071 4-(2,3-Difluorophenyl)-2-methoxybenzoic acid CAS No. 1261964-81-1

4-(2,3-Difluorophenyl)-2-methoxybenzoic acid

Cat. No.: B6400071
CAS No.: 1261964-81-1
M. Wt: 264.22 g/mol
InChI Key: AJNZJTYBJCIEHC-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two fluorine atoms attached to the phenyl ring and a methoxy group attached to the benzoic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-(2,3-Difluorophenyl)-2-carboxybenzoic acid.

    Reduction: Formation of 4-(2,3-Difluorophenyl)-2-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,3-Difluorophenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Difluorophenyl)-benzoic acid: Lacks the methoxy group, which may affect its binding properties and reactivity.

    4-(2,3-Difluorophenyl)-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, which can alter its chemical and biological properties.

    4-(2,3-Difluorophenyl)-2-ethoxybenzoic acid: Has an ethoxy group instead of a methoxy group, potentially affecting its solubility and reactivity.

Uniqueness

4-(2,3-Difluorophenyl)-2-methoxybenzoic acid is unique due to the presence of both fluorine atoms and a methoxy group, which together influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

4-(2,3-difluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-12-7-8(5-6-10(12)14(17)18)9-3-2-4-11(15)13(9)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNZJTYBJCIEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=CC=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689667
Record name 2',3'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-81-1
Record name 2',3'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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